

The Mechanism of Corrosion Inhibition by Tertiary Amines

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Compound of Interest

Compound Name: *N*-Methyldidecylamine

Cat. No.: B1630444

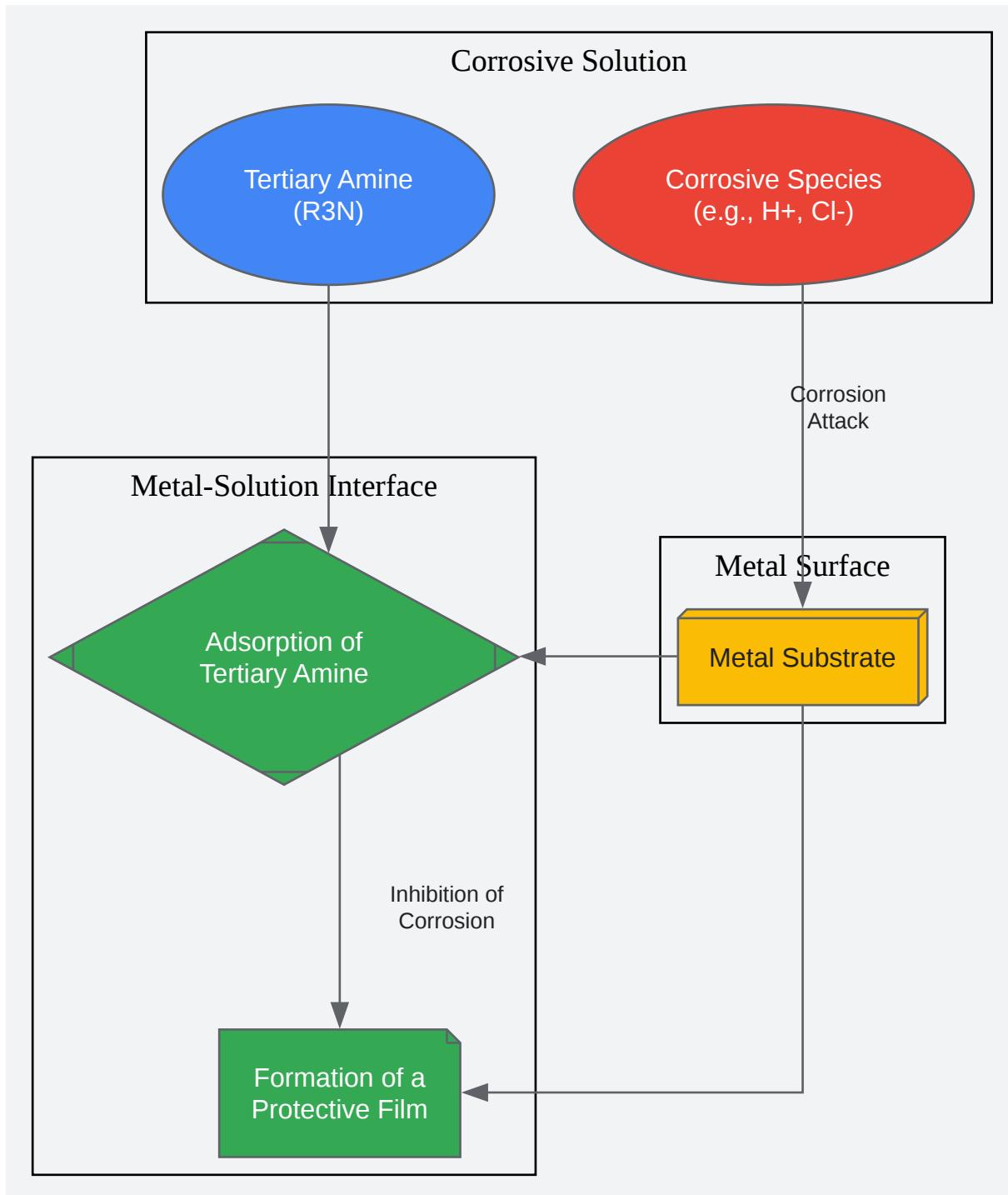
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The fundamental principle behind the corrosion inhibition of tertiary amines is their ability to adsorb onto a metal surface. This adsorption process is influenced by several factors related to the molecular structure of the amine:

- Electron Density on the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is the primary site for interaction with the metal surface. Alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density strengthens the coordinate bond formed between the amine and the metal, leading to stronger adsorption and better inhibition. Theoretical studies suggest that, based on electronic effects alone, the inhibition efficiency should follow the order: primary amines < secondary amines < tertiary amines.[1]
- Steric Hindrance: The alkyl groups, while beneficial for increasing electron density, can also introduce steric hindrance. Bulky alkyl groups can prevent the amine molecules from packing closely on the metal surface, resulting in a less dense and potentially less effective protective film. Therefore, the overall inhibition efficiency is a balance between the electron-donating effect and steric hindrance.[1]
- Adsorption Process: The adsorption of tertiary amines on a metal surface can occur through two main types of interactions:
 - Physisorption: This involves electrostatic interactions between the charged metal surface and the charged amine molecules (in acidic solutions, amines can be protonated).

- Chemisorption: This involves the sharing of electrons between the nitrogen atom and the vacant d-orbitals of the metal, forming a coordinate covalent bond.

The following diagram illustrates the general mechanism of tertiary amine corrosion inhibition.

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Mechanism of Tertiary Amine Corrosion Inhibition

Comparative Performance Data

The inhibition efficiency of tertiary amines is dependent on their molecular structure, concentration, and the specific corrosive environment. The following tables summarize experimental data from various studies, comparing the performance of different tertiary amine corrosion inhibitors.

Table 1: Comparison of Tertiary Amines for Mild Steel in 2 M HCl at 298 K

Inhibitor	Concentration (M)	Inhibition Efficiency (%)	Reference
Tributylamine	5×10^{-4}	-	[2]
Tributylamine	1	High	[2]

Note: The original document mentions a range of concentrations without specifying the efficiency at each level for Tributylamine.

Table 2: Performance of Synthesized Tertiary Amines on Carbon Steel

Inhibitor	Concentration (M)	Inhibition Efficiency (%)	Corrosive Medium	Reference
1,3-bis-diethylamino-propan-2-ol (DEAP)	2.5×10^{-2}	95	Thin electrolyte layer	[3]
1,3-di-morpholin-4-yl-propan-2-ol (DMP)	Increasing concentration	Improved performance	Thin electrolyte layer	[3]

Table 3: Performance of Triethanolamine as a Corrosion Inhibitor

Metal	Corrosive Medium	Inhibitor Concentration	Inhibition Efficiency (%)	Reference
Carbon Steel	-	0.1 wt% (at 70 °C)	Low corrosion rate	[3]

Note: The reference indicates a low corrosion rate was obtained but does not provide a specific inhibition efficiency percentage.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Method (Gravimetric)

This method determines the average corrosion rate by measuring the mass loss of a metal specimen after exposure to a corrosive environment. The procedure is based on the principles outlined in ASTM G31.

1. Specimen Preparation:

- Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).
- Abrade the surfaces with silicon carbide paper of decreasing grit size (e.g., 240, 400, 600 grit), followed by washing with distilled water and degreasing with acetone.
- Dry the specimens and weigh them accurately using an analytical balance (to ± 0.1 mg).

2. Experimental Setup:

- Immerse the prepared specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the tertiary amine inhibitor.
- Maintain a constant temperature using a water bath or thermostat.
- The duration of the immersion test can vary from a few hours to several days.

3. Post-Exposure Cleaning and Evaluation:

- After the immersion period, retrieve the specimens from the solution.
- Clean the specimens to remove corrosion products according to ASTM G1 standards. This may involve using specific chemical solutions or gentle mechanical cleaning.
- Rinse the cleaned specimens with distilled water and acetone, dry them, and reweigh them accurately.

4. Calculation of Inhibition Efficiency:

The inhibition efficiency (IE%) is calculated using the following formula:

$$IE\% = [(W_0 - W_i) / W_0] \times 100$$

Where:

- W_0 is the weight loss of the metal in the uninhibited solution.
- W_i is the weight loss of the metal in the inhibited solution.

The corrosion rate can be calculated from the weight loss data as per ASTM G102.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic corrosion reactions and can determine if an inhibitor is anodic, cathodic, or mixed-type. The procedure is based on ASTM G59.

1. Electrochemical Cell Setup:

- A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
- The working electrode is prepared in the same way as for the weight loss method.
- The cell is filled with the corrosive solution, with or without the inhibitor.

2. Measurement Procedure:

- Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes).
- Apply a potential scan over a range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.167 mV/s).
- Record the resulting current density as a function of the applied potential.

3. Data Analysis:

- Plot the logarithm of the current density versus the potential (Tafel plot).
- Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_{corr}) to determine the corrosion current density (i_{corr}).
- The inhibition efficiency (IE%) is calculated as:

$$IE\% = [(i_{corr0} - i_{corr}) / i_{corr0}] \times 100$$

Where:

- i_{corr0} is the corrosion current density in the uninhibited solution.
- i_{corr} is the corrosion current density in the inhibited solution.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.

1. Experimental Setup:

- The same three-electrode cell as for potentiodynamic polarization is used.

2. Measurement Procedure:

- After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
- Measure the impedance response of the system.

3. Data Analysis:

- The data is typically represented as Nyquist or Bode plots.
- The charge transfer resistance (R_{ct}) is determined from the Nyquist plot (the diameter of the semicircle). A larger R_{ct} value indicates a lower corrosion rate.
- The inhibition efficiency (IE%) is calculated as:

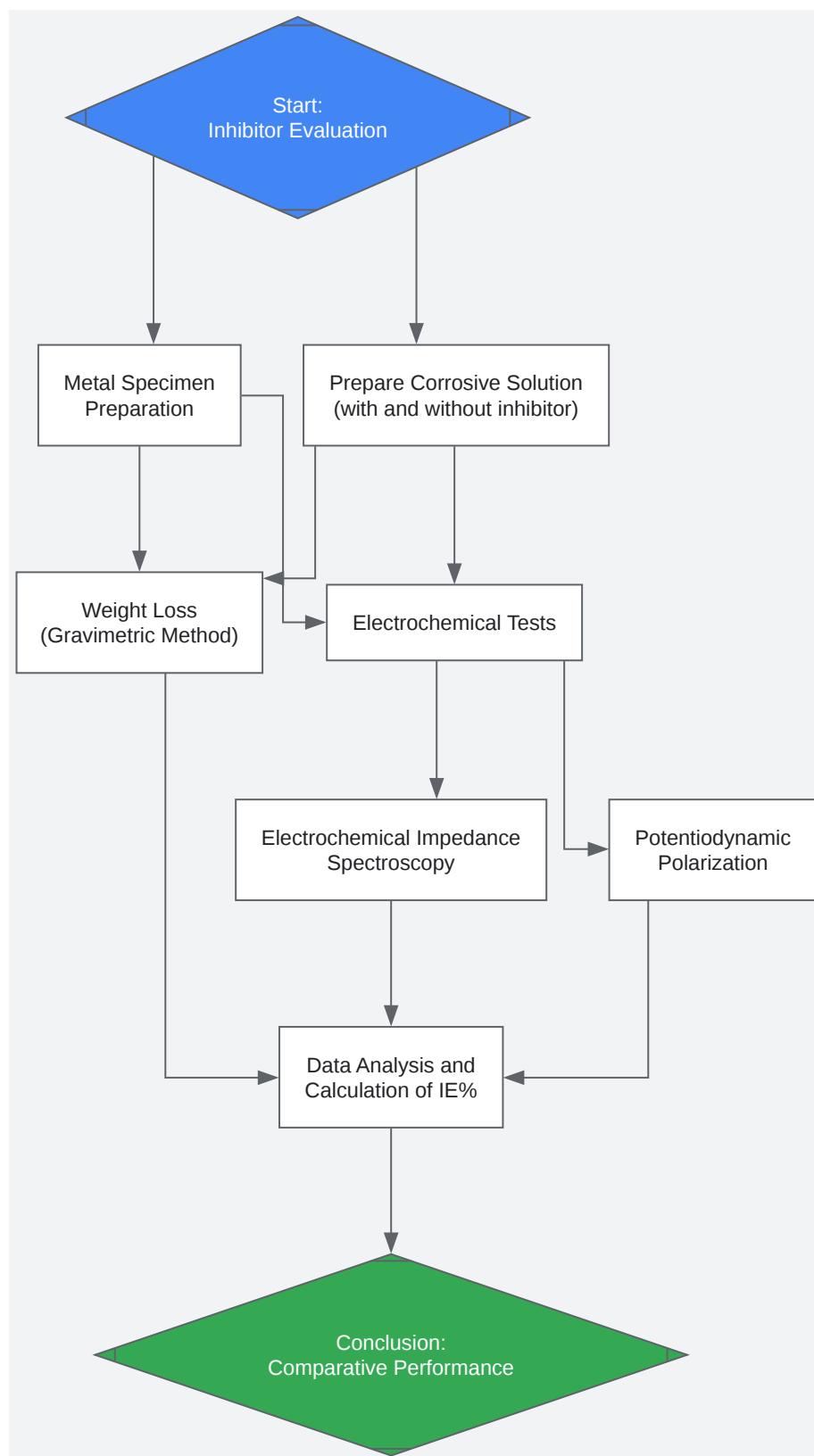
$$IE\% = [(R_{cti} - R_{ct0}) / R_{ct0}] \times 100$$

Where:

- R_{ct0} is the charge transfer resistance in the uninhibited solution.
- R_{cti} is the charge transfer resistance in the inhibited solution.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of tertiary amine corrosion inhibitors.

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Workflow for Corrosion Inhibitor Evaluation

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